molecular formula C16H20BNO2 B2840063 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole CAS No. 1831152-32-9

1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole

Cat. No.: B2840063
CAS No.: 1831152-32-9
M. Wt: 269.15
InChI Key: XLPMAGPPJYOVHQ-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole is an organoboron compound that features a pyrrole ring substituted with a phenyl group, which is further functionalized with a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole typically involves the following steps:

    Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced to the phenyl ring through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron.

    Pyrrole Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the boronic ester with the pyrrole ring. This can be done using a Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with a halogenated pyrrole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the borylation and coupling reactions, which can enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form phenol derivatives.

    Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various arylated pyrrole derivatives.

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyrrole ring but shares the boronic ester functionality.

    Pyrrole: Lacks the boronic ester but shares the pyrrole ring structure.

    1-(Phenyl)-1H-pyrrole: Similar structure but without the boronic ester moiety.

Uniqueness

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole is unique due to the combination of the boronic ester and pyrrole functionalities, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMAGPPJYOVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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